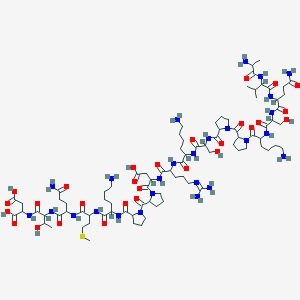

H-DL-Ala-DL-Val-DL-Gln-DL-Ser-DL-Lys-DL-Pro-DL-Pro-DL-Ser-DL-Lys-DL-Arg-DL-Asp-DL-Pro-DL-Pro-DL-Lys-DL-Met-DL-Gln-DL-xiThr-DL-Asp-OH

Description

This compound is a synthetic polypeptide featuring a sequence of DL-configured amino acids, including non-standard residues like xiThr (a modified threonine derivative). Its structural complexity arises from alternating D- and L-enantiomers, which influence its physicochemical properties and biological interactions. Key characteristics include:

Properties

Molecular Formula |

C85H144N26O28S |

|---|---|

Molecular Weight |

2010.3 g/mol |

IUPAC Name |

2-[[2-[[5-amino-2-[[2-[[6-amino-2-[[1-[1-[2-[[2-[[6-amino-2-[[2-[[1-[1-[6-amino-2-[[2-[[5-amino-2-[[2-(2-aminopropanoylamino)-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C85H144N26O28S/c1-43(2)65(106-67(121)44(3)89)78(132)100-49(25-27-61(90)115)71(125)104-55(41-112)75(129)101-52(19-8-11-32-88)80(134)110-36-15-23-59(110)82(136)109-35-14-22-58(109)77(131)105-56(42-113)74(128)96-46(17-6-9-30-86)68(122)95-48(20-12-33-94-85(92)93)70(124)102-53(39-63(117)118)81(135)111-37-16-24-60(111)83(137)108-34-13-21-57(108)76(130)99-47(18-7-10-31-87)69(123)98-51(29-38-140-5)72(126)97-50(26-28-62(91)116)73(127)107-66(45(4)114)79(133)103-54(84(138)139)40-64(119)120/h43-60,65-66,112-114H,6-42,86-89H2,1-5H3,(H2,90,115)(H2,91,116)(H,95,122)(H,96,128)(H,97,126)(H,98,123)(H,99,130)(H,100,132)(H,101,129)(H,102,124)(H,103,133)(H,104,125)(H,105,131)(H,106,121)(H,107,127)(H,117,118)(H,119,120)(H,138,139)(H4,92,93,94) |

InChI Key |

LWKMQFABIRSLII-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Overview:

SPPS is the predominant method for synthesizing complex peptides like the one . It involves sequential addition of protected amino acids to a solid resin, enabling efficient chain elongation and purification.

Resin Selection:

The choice of resin (e.g., Wang or Rink amide resin) depends on the desired C-terminal functionality. For the compound ending with a free carboxyl group, Wang resin is typically used; for amidation, Rink resin is preferred.Amino Acid Coupling:

The amino acids are introduced in their protected forms, with N-α-Fmoc or Boc groups, and side-chain protecting groups (e.g., tert-butyl for serine, trityl for arginine). The coupling is facilitated using activating agents such as HBTU, HATU, or DIC, often in the presence of a base like DIPEA.Deprotection Cycles:

Fmoc groups are removed with 20% piperidine in DMF, while Boc groups are cleaved with trifluoroacetic acid (TFA). The process repeats iteratively for each amino acid addition.Incorporation of D-Amino Acids:

D-amino acids are incorporated similarly to L-amino acids, using their protected D-forms, ensuring stereochemical fidelity.Chain Elongation:

Sequential coupling of amino acids builds the peptide chain from the C-terminus to the N-terminus.

Research Data:

Studies indicate that the efficiency of SPPS for complex peptides is maximized by optimizing coupling conditions, such as extended reaction times, double coupling, and the use of coupling additives to prevent racemization, especially important for D-amino acids.

Coupling Strategies and Optimization

| Technique | Description | Advantages | References |

|---|---|---|---|

| Standard Coupling | Using HBTU/HATU with DIPEA in DMF | Widely used, reliable | , |

| Double Coupling | Repeating coupling steps for difficult sequences | Ensures completeness | |

| Microwave-Assisted SPPS | Using microwave energy to accelerate reactions | Reduces synthesis time, improves yield | |

| Use of Preactivated Amino Acids | Employing amino acids preactivated with coupling reagents | Enhances coupling efficiency | , |

Note:

In complex sequences with multiple D- and L-amino acids, coupling conditions are carefully optimized to minimize racemization, especially at sensitive residues like proline and arginine.

Incorporation of Non-Standard and Modified Amino Acids

The compound contains D-forms of amino acids such as D-α-Aspartic acid, D-Glutamine, D-Serine, D-Lysine, D-Methionine, and D-Xi-Thr. Their incorporation involves:

- Using protected D-amino acids with compatible side-chain protecting groups.

- Employing coupling agents with high reactivity to prevent racemization.

- Verifying stereochemistry post-synthesis via chiral chromatography or NMR.

Peptide Cleavage and Purification

Cleavage:

The peptide-resin conjugate is cleaved using TFA, often with scavengers like water, triisopropylsilane (TIPS), or thioanisole to prevent side reactions.

- Precipitation: The crude peptide is precipitated with cold diethyl ether.

- Chromatography: High-performance liquid chromatography (HPLC), especially reverse-phase HPLC, is used for purification.

- Characterization: Confirmed via mass spectrometry and amino acid analysis.

Advanced Techniques for Complex Peptides

Given the peptide’s complexity, additional methods include:

- Native Chemical Ligation (NCL): For assembling peptide fragments.

- Segment Condensation: Synthesizing smaller peptide segments followed by ligation.

- Solid-Phase Fragment Condensation: To improve yields and manage synthesis of large peptides.

Data Table: Summary of Preparation Parameters

| Parameter | Details | References |

|---|---|---|

| Resin Type | Rink amide resin for amidated C-terminus | , |

| Coupling Reagents | HBTU, HATU, DIC | , |

| Deprotection Agents | 20% piperidine in DMF, TFA | , |

| Reaction Conditions | Microwave-assisted (if used): 75-85°C, 10-20 min per step | |

| Purification Method | Reverse-phase HPLC | , |

| Yield | Typically 20-50% depending on sequence complexity | , |

Notes on Synthesis Challenges and Solutions

Racemization Prevention:

Use of coupling additives and low reaction temperatures during D-amino acid incorporation.Aggregation Prevention:

Incorporation of pseudoproline dipeptides or backbone protecting groups.Sequence Verification: Use of tandem mass spectrometry and chiral chromatography to confirm stereochemistry.

Chemical Reactions Analysis

Systemin primarily functions as a signaling molecule and does not undergo traditional chemical reactions like oxidation, reduction, or substitution. Instead, it interacts with specific receptors and signaling pathways within the plant. The major product of its activity is the activation of defense-related genes, leading to the production of proteinase inhibitors and other defensive compounds .

Scientific Research Applications

Systemin has been extensively studied for its role in plant defense mechanisms. It is used in research to understand plant immune responses and to develop strategies for enhancing crop resistance to pests and diseases . Additionally, systemin’s role in activating jasmonic acid pathways has made it a valuable tool in studying plant hormone signaling and metabolic pathways .

Mechanism of Action

Systemin exerts its effects by binding to specific receptors on the surface of plant cells. This binding triggers a signaling cascade that involves the production of jasmonic acid, a plant hormone that activates defense genes . The signaling pathway is similar to the cytokine-mediated inflammatory immune response in animals .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

The target compound’s low LogP and high TPSA indicate strong hydrophilicity, contrasting sharply with brominated aromatics like Analog 2. This suggests divergent pharmacokinetic profiles, such as shorter half-life (HL) compared to hydrophobic compounds .

Grouping Strategies (Lumping)

Per the lumping strategy (), this compound could be grouped with other polypeptides sharing:

- ≥15 amino acids,

- Alternating D/L configurations,

- High TPSA (>500 Ų).

Such groupings simplify toxicity or efficacy screening by assuming shared metabolic pathways .

Research Findings and Challenges

- Metabolic Stability: DL-amino acids prolong half-life (HL) relative to L-configured peptides but may reduce target affinity .

- Synthesis Complexity : The xiThr residue introduces synthetic challenges, requiring specialized coupling reagents to preserve stereochemistry.

- Validation : Automated validation pipelines (e.g., ADL frameworks) could standardize comparisons of structural analogs by aligning NMR or mass spectrometry data with reference libraries .

Biological Activity

The compound H-DL-Ala-DL-Val-DL-Gln-DL-Ser-DL-Lys-DL-Pro-DL-Pro-DL-Ser-DL-Lys-DL-Arg-DL-Asp-DL-Pro-DL-Pro-DL-Lys-DL-Met-DL-Gln-DL-xiThr-DL-Asp-OH is a synthetic peptide composed of a sequence of amino acids, each in the DL-configuration, meaning it contains both D- and L-forms of the amino acids. This unique configuration can influence its biological activity, stability, and interactions within biological systems. In this article, we will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of peptides like this compound often depends on their ability to interact with specific receptors or enzymes in the body. The DL-configuration can enhance resistance to enzymatic degradation, potentially increasing the peptide's longevity and efficacy in biological systems.

Therapeutic Applications

- Neuroprotective Effects : Research indicates that D-amino acids, which are part of this peptide's structure, may contribute to cognitive functions and could serve as biomarkers for neurodegenerative diseases such as dementia .

- Cancer Therapy : Peptides with similar structures have been investigated for their anti-tumor properties. For example, some peptides derived from amphibian sources exhibit cytotoxic effects against cancer cells .

- Drug Delivery Systems : The stability and specific interactions of peptides like H-DL-Ala-DL-Val... make them suitable candidates for drug delivery applications. Their ability to traverse cellular membranes can enhance the bioavailability of therapeutic agents.

Comparative Analysis of Similar Peptides

To better understand the biological activity of H-DL-Ala... compared to other peptides, a comparative analysis is presented below:

| Peptide | Source | Biological Activity | Potential Applications |

|---|---|---|---|

| H-DL-Ala... | Synthetic | Neuroprotective, Antitumor | Cognitive enhancement, Cancer therapy |

| Cyclo[DL-Ala... | Pseudostellaria | Antimicrobial | Natural product applications |

| Exenatide (from Gila monster) | Natural (venom) | Glucose regulation | Diabetes treatment |

Case Study 1: Neuroprotective Properties

A study investigated the role of D-amino acids in cognitive function and found that specific D-amino acid profiles correlate with cognitive decline in aging populations. The presence of D-serine was particularly noted for its neuroprotective effects, suggesting that similar amino acid sequences in synthetic peptides could be beneficial in preventing neurodegeneration .

Case Study 2: Antitumor Activity

Research on amphibian-derived peptides has demonstrated significant cytotoxicity against various cancer cell lines. These studies suggest that synthetic analogs incorporating similar sequences may also exhibit antitumor properties, warranting further investigation into their mechanisms and efficacy against tumors .

Case Study 3: Drug Delivery Mechanisms

A study highlighted the potential of using peptide-based systems for targeted drug delivery. The unique structural properties of peptides allow them to encapsulate drugs effectively and release them in a controlled manner upon reaching target cells. This capability is particularly advantageous for treating diseases requiring precise dosing.

Q & A

Q. What are the critical considerations for synthesizing this complex DL-amino acid peptide sequence?

Successful synthesis requires strict control of reaction conditions (e.g., temperature, pH, solvent purity) and stepwise purification using techniques like reversed-phase HPLC to resolve racemic mixtures and ensure sequence fidelity . DL-amino acids introduce stereochemical complexity, necessitating chiral chromatography for enantiomeric separation. Post-synthesis validation via tandem mass spectrometry (MS/MS) and NMR spectroscopy is essential to confirm sequence integrity and stereochemistry .

Q. How can researchers optimize solubility and stability for in vitro studies of this peptide?

Solubility challenges arise from the alternating hydrophobic (e.g., DL-Val, DL-Met) and hydrophilic residues (e.g., DL-Lys, DL-Asp). Methodological approaches include:

- Adjusting buffer pH to exploit charged residues (e.g., pH 7.4 for lysine deprotonation).

- Using co-solvents like DMSO (≤5% v/v) or Tween-80 for hydrophobic segments.

- Lyophilization with cryoprotectants (e.g., trehalose) to prevent aggregation during storage .

Q. What analytical techniques are most reliable for characterizing this peptide’s structural and functional properties?

- Primary structure: High-resolution mass spectrometry (HRMS) with MALDI-TOF or ESI-Q-TOF for molecular weight validation .

- Secondary structure: Circular dichroism (CD) spectroscopy to detect α-helix/β-sheet content in aqueous buffers.

- Binding interactions: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for biological targets (e.g., receptors) .

Q. Why is the inclusion of non-standard residues like DL-xiThr significant in this peptide’s design?

DL-xiThr (a threonine derivative) may enhance conformational flexibility or mimic post-translational modifications (e.g., phosphorylation sites). Its impact on bioactivity should be tested via alanine-scanning mutagenesis or comparative assays with wild-type sequences .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this peptide across different experimental models?

Discrepancies often stem from:

- Model specificity: Differences in cell membrane composition (e.g., lipid rafts in mammalian vs. bacterial systems).

- Experimental design: Variability in peptide concentration ranges, endpoint assays (e.g., ELISA vs. flow cytometry), or buffer ionic strength.

- Solution: Perform dose-response curves across multiple models and validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays) .

Q. What strategies are recommended for studying this peptide’s structural dynamics under physiological conditions?

Advanced methodologies include:

- Molecular dynamics (MD) simulations: Parameterize force fields for DL-amino acids to predict folding pathways and solvent interactions.

- Hydrogen-deuterium exchange mass spectrometry (HDX-MS): Map solvent-accessible regions in real-time under varying pH/temperature .

- Cryo-electron microscopy (cryo-EM): Resolve oligomeric states in near-native environments .

Q. How can robotic synthesis platforms (e.g., Chemputer) improve reproducibility in synthesizing this peptide?

Automated systems using χDL (a universal chemical programming language) enable standardized protocols for:

- Precise control of reaction parameters (e.g., stirring speed, reagent addition timing).

- Real-time monitoring via inline analytics (e.g., IR spectroscopy for reaction completion).

- Distributed synthesis workflows to minimize batch-to-batch variability .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Key issues include:

- Racemization during coupling steps, exacerbated by elevated temperatures. Mitigate via low-temperature (0–4°C) solid-phase synthesis.

- Purification bottlenecks: Scale-compatible techniques like simulated moving bed (SMB) chromatography can enhance throughput .

Q. How does the presence of multiple proline residues (DL-Pro) influence conformational stability?

Proline’s cyclic side chain restricts backbone flexibility, potentially stabilizing turn structures. Assess via:

- 2D NMR (NOESY): Identify nuclear Overhauser effects between adjacent residues.

- DSC (differential scanning calorimetry): Measure thermal denaturation profiles to compare with proline-deficient analogs .

Q. What methodologies are suitable for investigating the peptide’s proteolytic stability in serum?

- Liquid chromatography-mass spectrometry (LC-MS): Monitor degradation products over time in human serum.

- Stability-activity relationship (SAR): Introduce D-amino acids or PEGylation at cleavage sites (e.g., adjacent to DL-Lys/DL-Asp) to enhance resistance .

Data Contradiction Analysis Framework

| Contradiction Source | Resolution Strategy | Example |

|---|---|---|

| Variability in bioactivity assays | Standardize assay conditions (e.g., serum-free media, fixed incubation time) | Compare IC₅₀ values in HEK293 vs. CHO cells under identical protocols |

| Discrepant binding affinities | Validate with orthogonal techniques (SPR + ITC) | Confirm Kd values using both SPR and microscale thermophoresis |

| Batch-dependent purity | Implement robotic synthesis with χDL protocols | Use Chemputer for reproducible coupling/deprotection steps |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.